molecular formula C14H20N4O B2745841 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one CAS No. 2310083-65-7

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one

Cat. No.: B2745841
CAS No.: 2310083-65-7
M. Wt: 260.341
InChI Key: SYQIIGPHFJEUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one is a sophisticated chemical intermediate of significant interest in pharmaceutical research and medicinal chemistry. Its core structure incorporates a stereochemically defined 8-azabicyclo[3.2.1]octane (tropane) scaffold, a privileged motif frequently found in compounds targeting the central nervous system. The presence of the 1,2,3-triazole ring, typically installed via click chemistry, makes this compound a versatile building block for the synthesis of more complex molecules through further azide-alkyne cycloaddition or other functional group transformations. This compound is particularly valuable for researchers developing novel ligands for neurotransmitter receptors and transporters, where the tropane nucleus is a common pharmacophore. The specific (1R,5S) stereochemistry is critical for binding affinity and selectivity, allowing for the exploration of structure-activity relationships in potential therapeutics. Its primary research application lies in its use as a key synthetic precursor for the development of investigational new chemical entities , especially those aimed at neurological targets. As such, it serves as an essential tool for chemists and pharmacologists engaged in probe and drug discovery programs.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(7-10-1-2-10)18-11-3-4-12(18)9-13(8-11)17-6-5-15-16-17/h5-6,10-13H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQIIGPHFJEUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one generally involves a multi-step process starting from commercially available precursors. Key steps typically include:

  • Formation of the 1H-1,2,3-triazole ring through click chemistry, usually employing azides and alkynes in the presence of a copper(I) catalyst.

  • Construction of the azabicyclooctane core via a Diels-Alder reaction followed by nitrogen introduction and ring-closing methods.

  • Coupling of the triazole and azabicyclooctane fragments through carbon-carbon bond-forming reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Large-scale synthesis might adapt these methodologies using batch or continuous-flow processes, optimizing reaction conditions to enhance yield, purity, and cost-efficiency. Industrial methods might also involve alternative solvents and catalysts to comply with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically involving the triazole ring or the cyclopropyl moiety.

  • Reduction: Selective reduction of the azabicyclooctane system can be achieved under appropriate conditions.

  • Substitution: The triazole and cyclopropyl groups allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents like PCC or m-CPBA.

  • Reducing agents such as lithium aluminum hydride or hydrogen over a palladium catalyst.

  • Halogenating agents and other electrophiles for substitution reactions.

Major Products Formed

  • Oxidized derivatives with altered triazole or cyclopropyl structures.

  • Reduced azabicyclooctane variants.

  • Substituted analogs with various functional groups attached to the triazole or cyclopropyl rings.

Scientific Research Applications

Chemistry

  • Synthetic intermediates: Useful in the synthesis of more complex molecules due to the reactive nature of its functional groups.

Biology

  • Drug design: This compound's unique structure makes it a valuable scaffold in the design of pharmaceuticals targeting the central nervous system, infectious diseases, or cancer.

Medicine

  • Therapeutic agents: Potential applications as antimicrobial, antiviral, or anticancer agents. Specific interactions with biological targets like enzymes or receptors enhance its therapeutic potential.

Industry

  • Specialty chemicals: Utilized in the creation of novel materials or as catalysts in industrial chemical processes.

Mechanism of Action

This compound's mechanism of action depends on its application. In medicinal chemistry, it may inhibit specific enzymes or interact with receptors to modulate biological pathways. The triazole ring can bind to metal ions in enzyme active sites, while the azabicyclooctane system may provide steric hindrance or hydrophobic interactions crucial for activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related azabicyclo[3.2.1]octane derivatives, focusing on substituents, stereochemistry, and inferred properties.

Structural and Functional Modifications

Compound Name Substituents Key Features Pharmacological Implications Reference
Target Compound C3: 1H-1,2,3-triazol-1-yl; N8: 2-cyclopropylethan-1-one Rigid bicyclic core with triazole for hydrogen bonding; cyclopropyl enhances lipophilicity Potential CNS activity due to tropane-like framework; triazole may improve metabolic stability N/A
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate C3: Ester (2-hydroxy-3-phenylpropanoate); N8: Methyl Ester group introduces polarity; phenyl and hydroxy groups enable π-π stacking and H-bonding Likely prodrug; ester hydrolysis could release active moiety
(1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate C3: Ester (2-phenylacetate); N8: Isopropyl Bulky isopropyl group at N8 may reduce CNS penetration; phenylacetate increases lipophilicity Possible peripheral target selectivity
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0] core; tetrazole and thiadiazole substituents Expanded bicyclic system; tetrazole enhances acidity (bioisostere for carboxylate) Antibacterial (cephalosporin analog)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one N8: 2-Fluoro-4-nitrophenyl; C3: Ketone Electron-withdrawing nitro and fluoro groups affect electronic density; aromatic ring enables π interactions Photolabile or redox-active properties for prodrug design
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane C3: 1,2,4-triazol-4-yl; N8: Unsubstituted 1,2,4-Triazole isomer differs in hydrogen-bonding capacity; isopropyl/methyl groups increase steric bulk Altered receptor selectivity vs. 1,2,3-triazole analogs

Stereochemical and Electronic Considerations

  • Stereochemistry : The (1R,5S) configuration in the target compound contrasts with analogs like (1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate, where the C3 substituent’s orientation (endo vs. exo) impacts receptor binding .
  • Electronic Effects : The 1,2,3-triazole in the target compound is less acidic than the tetrazole in ’s cephalosporin analog, suggesting divergent solubility and ionization profiles .
  • Lipophilicity : Cyclopropyl and phenyl groups increase logP values, favoring blood-brain barrier penetration compared to hydroxy- or carboxylate-containing analogs .

Pharmacopeial and Quality Standards

  • Optical Rotation : Pharmacopeial tests for analogs (e.g., (1R,3R,5S)-8-methyl derivatives) emphasize enantiomeric purity, with specific optical rotation ranges (e.g., 〈781〉) ensuring batch consistency .
  • Purity : Commercial analogs (e.g., ’s 98% HPLC purity) highlight the importance of rigorous chromatographic profiling for azabicyclo[3.2.1]octane derivatives .

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one (CAS Number: 2310083-65-7) is a synthetic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4OC_{14}H_{20}N_{4}O, with a molecular weight of 260.33 g/mol. The structure features a triazole ring, an azabicyclo[3.2.1]octane moiety, and a cyclopropyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring enhances binding affinity, while the azabicyclo structure influences pharmacodynamics and pharmacokinetics.

Inhibition Studies

Research indicates that compounds with similar structural motifs exhibit significant inhibitory activities against various enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the compound's ability to modulate inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels, thus enhancing its anti-inflammatory effects .

Comparative Biological Activity

To understand the efficacy of this compound relative to similar molecules, we can examine a comparative table summarizing the IC50 values of various azabicyclic compounds against NAAA:

Compound NameIC50 (μM)Notes
Compound A0.042High selectivity for NAAA
Compound B0.655Moderate activity
This compound TBDPotential for further study

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit NAAA activity at low concentrations, suggesting its potential as a therapeutic agent in managing inflammatory diseases. For example, a study reported an IC50 value indicating effective inhibition of NAAA activity .

In Vivo Studies

Preclinical models have shown promising results regarding the anti-inflammatory effects of this compound. In animal models of inflammation, administration led to reduced markers of inflammation and pain relief, supporting its therapeutic potential .

Q & A

Q. What are the key considerations for synthesizing 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one, and how can yield and purity be optimized?

Methodological Answer: Synthesis involves multi-step routes, typically starting with the bicyclic 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Functionalization of the bicyclic amine : Introducing the triazole moiety via click chemistry or nucleophilic substitution .
  • Cyclopropane integration : Coupling the cyclopropyl group through alkylation or ketone formation under controlled pH and temperature .
  • Purification : Use HPLC or recrystallization for high-purity isolates .

Q. Optimization Parameters :

ParameterTypical RangeExample Catalysts/Solvents
Temperature60–120°CDMF, THF
CatalystsPd/C, Cu(I)Copper iodide for triazole ligation
Reaction Time6–24 hrsVaries with steric hindrance

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign stereochemistry (1R,5S) via NOESY/ROESY to confirm bicyclic conformation .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS) and fragmentation patterns to confirm substituents .
  • X-ray Crystallography : Resolve absolute configuration, particularly for bicyclic and triazole motifs .
  • DFT Calculations : Predict electronic properties (e.g., dipole moments) to guide reactivity studies .

Q. How can initial biological activity screening be designed to assess this compound’s potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known affinity for triazole (e.g., kinases, cytochrome P450) .
  • Assays :
    • Biochemical : Fluorescence polarization for binding affinity (IC50 determination) .
    • Cellular : Cytotoxicity profiling (e.g., MTT assay) to evaluate therapeutic index .
  • Control Compounds : Compare with analogs lacking cyclopropyl or triazole groups to isolate functional contributions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify interactions. For example:
    • Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) to stabilize intermediates .
    • Catalyst Tuning : Replace Cu(I) with Ru-based catalysts for sterically hindered triazole formation .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust conditions dynamically .

Q. How should researchers resolve contradictory data in bioactivity studies (e.g., high in vitro potency vs. low cellular efficacy)?

Methodological Answer:

  • Mechanistic Validation :
    • Permeability Assays : Use Caco-2 monolayers or PAMPA to assess membrane penetration .
    • Metabolite Profiling : LC-MS to identify degradation products or inactive metabolites .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
  • Structural Modifications : Introduce solubilizing groups (e.g., PEG) or prodrug strategies to enhance bioavailability .

Q. What computational strategies are recommended for elucidating the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model triazole interactions with active-site residues (e.g., hydrogen bonding with kinases) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational dynamics .
  • Free Energy Calculations : Apply MM-GBSA to predict binding affinities and validate with experimental IC50 values .

Data Contradiction Analysis

Q. How to address discrepancies between predicted and observed reactivity in derivatization reactions?

Methodological Answer:

  • Steric vs. Electronic Effects :
    • Hammett Analysis : Quantify electronic contributions of substituents (e.g., cyclopropyl’s electron-withdrawing effect) .
    • Conformational Studies : Use X-ray or DFT to identify steric clashes in the bicyclic framework .
  • Alternative Pathways : Explore photochemical or microwave-assisted routes to bypass kinetic barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.